Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1R,2R)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI Key |
MHPNWYKTHPYOJP-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
Classical Nucleophilic Substitution Approaches
The foundational synthesis of trans-2-(6-amino-9H-purin-9-yl)cyclopentanol was first reported by Schaeffer and Weimar in 1960 . This method involves coupling a purine base with a functionalized cyclopentanol derivative. Key steps include:
-
Activation of Cyclopentanol : The cyclopentanol moiety is activated via mesylation or tosylation to form a leaving group (e.g., mesylate or tosylate).
-
Nucleophilic Displacement : The activated cyclopentanol reacts with 6-aminopurine under basic conditions (e.g., NaH in DMF) to yield the target compound .
Reaction Conditions :
| Starting Material | Reagent | Intermediate | Final Product Yield |
|---|---|---|---|
| 6-Aminopurine | Mesyl chloride | Cyclopentyl mesylate | 58% |
| Cyclopentanol | NaH/DMF | – | – |
This method faces challenges in stereochemical control, often producing cis/trans mixtures requiring chromatographic separation .
Mitsunobu Reaction for Stereoselective Synthesis
To address stereochemical issues, the Mitsunobu reaction has been employed. This method ensures retention of configuration at the cyclopentanol carbon :
-
Substrate Preparation : 6-Aminopurine is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Coupling : The activated purine reacts with trans-2-hydroxycyclopentanol under Mitsunobu conditions .
Optimized Parameters :
| Component | Role | Quantity (mmol) |
|---|---|---|
| 6-Aminopurine | Nucleophile | 10.0 |
| DEAD | Oxidizing Agent | 12.0 |
| Triphenylphosphine | Reducing Agent | 12.0 |
This approach improves stereoselectivity (>95% trans isomer) but requires rigorous anhydrous conditions .
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods leverage lipases or esterases to resolve racemic cyclopentanol intermediates. A 2014 study demonstrated:
-
Esterification : Racemic trans/cis-cyclopentanol is acetylated using vinyl acetate.
-
Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the cis-ester, leaving the trans-ester intact .
-
Purine Coupling : The resolved trans-cyclopentanol is coupled to 6-aminopurine via nucleophilic substitution .
Performance Metrics :
| Step | Enzyme | Substrate | ee (%) |
|---|---|---|---|
| Hydrolysis | Candida antarctica | Cyclopentanol ester | 99.2 |
This method is cost-effective for large-scale production but requires specialized enzyme handling .
Palladium-Catalyzed Cross-Coupling
Modern approaches utilize palladium catalysis to streamline synthesis. The EP1032573A1 patent describes:
-
Cyclopentene Oxidation : (1S,4R)-4-hydroxy-2-cyclopentene-1-methanol is oxidized to a ketone intermediate.
-
Buchwald–Hartwig Amination : Palladium(II) acetate couples the ketone with 6-aminopurine .
Catalytic System :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Reaction Time | 24 h |
This method achieves excellent regioselectivity but requires inert atmosphere conditions .
Solid-Phase Synthesis for Parallel Production
A 2020 advancement employed solid-phase techniques to synthesize analogs efficiently:
-
Resin Functionalization : Wang resin is loaded with a cyclopentanol derivative.
-
Purine Attachment : 6-Aminopurine is coupled using HATU/DIEA activation.
-
Cleavage : TFA/H₂O (95:5) releases the product from the resin .
Advantages :
| Reagent | Function |
|---|---|
| HATU | Coupling Agent |
| DIEA | Base |
| TFA | Cleavage Agent |
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 58 | Low | High | Low |
| Mitsunobu Reaction | 72 | High | Moderate | High |
| Enzymatic Resolution | 52 | Very High | High | Moderate |
| Palladium Catalysis | 76 | High | Low | Very High |
| Solid-Phase | 65 | Moderate | High | High |
Chemical Reactions Analysis
Types of Reactions: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce alkylated or acylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Antiviral Activity :
- The purine structure of trans-2-(6-amino-9H-purin-9-yl)cyclopentanol suggests potential roles in antiviral therapies. Compounds with similar structures often exhibit cytotoxicity against various viral strains, making this compound a candidate for further exploration in antiviral drug development.
-
Antitumor Properties :
- Preliminary studies indicate that this compound may possess antitumor activity. Its structural similarity to nucleosides allows it to interfere with cancer cell proliferation by inhibiting enzymes involved in nucleic acid metabolism.
-
Enzyme Inhibition :
- Research indicates that this compound may inhibit specific enzymes critical for cellular metabolism. Its binding affinity to various biological targets is currently under investigation, which could elucidate its mechanism of action in therapeutic contexts.
-
Receptor Modulation :
- The compound may act as a receptor modulator, influencing signaling pathways associated with various diseases. Understanding these interactions could lead to novel therapeutic strategies for conditions such as cancer and viral infections.
Case Studies
- Antimycobacterial Activity :
-
Cytotoxicity Against Cancer Cell Lines :
- Research has shown that certain purine derivatives can induce cytotoxic effects on cancer cell lines. This compound's structural features suggest it could exhibit similar properties, warranting further exploration into its potential as an anticancer agent .
-
Interaction Studies :
- Ongoing studies are focusing on the interaction of this compound with various enzymes and receptors to better understand its pharmacological potential. These studies are crucial for determining the therapeutic viability of this compound in clinical settings .
Mechanism of Action
The mechanism of action of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, modulating their activity. The pathways involved in its action include inhibition of viral replication and interference with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Purinylcarbanucleoside Family
(±)-trans-4-(6-Amino-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl methanol (Compound 16)
- Structure: Features a cyclopenta[b]thiophene ring system instead of cyclopentanol, with a trans-configuration at the purine attachment site.
- Synthesis: Prepared via NH$_4$OH-mediated aminolysis of precursor (±)-trans-11 in dioxane under reflux .
- Properties : Melting point (100–102°C), R$_f$ = 0.22 (TLC), and distinct $^1$H/$^{13}$C-NMR profiles (e.g., thiophene protons at δ 7.25–7.45 ppm) .
(±)-trans-4-(6-Cyclopropylamino-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl methanol (Compound 17)
- Structure: Substitutes the 6-amino group of purine with a cyclopropylamino group.
- Synthesis: Reaction of (±)-trans-11 with cyclopropylamine in ethanol under argon .
- Properties : Lower melting point (73–75°C) and R$_f$ = 0.16, attributed to reduced crystallinity from the cyclopropyl group .
- Key Difference: The cyclopropylamino modification may alter adenosine receptor binding affinity, though pharmacological data are unavailable.
Cyclopentanol-Containing Derivatives
Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl) (CAS 220285-03-0)
- Properties : Molecular formula C${11}$H${15}$N$_5$O, molecular weight 233.27 g/mol, XLogP3 = 0.5, and topological polar surface area (TPSA) = 95.7 Ų .
- Key Difference : The undefined stereochemistry may result in variable biological activity compared to the trans-configured parent compound.
2-Amino-9-((1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
Pharmacological Activity Comparison
Key Insight : While the parent compound matches aspirin and indomethacin in efficacy, structural analogs like (±)-trans-16 and (±)-trans-17 lack published pharmacological data, limiting direct therapeutic comparisons.
Biological Activity
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a cyclopentanol moiety attached to a purine base, characterized by its molecular formula and a molecular weight of 219.24 g/mol. The amino group at the 6-position of the purine ring is critical for its biological interactions and activities.
Structural Characteristics
The unique structure of this compound contributes to its versatility in biological applications. Its structural similarity to nucleosides suggests potential roles in antiviral and anticancer therapies, as compounds with similar structures often exhibit cytotoxicity against various cancer cell lines.
| Feature | Details |
|---|---|
| Molecular Formula | C10H13N5O |
| Molecular Weight | 219.24 g/mol |
| Key Structural Component | Cyclopentanol moiety with a purine base |
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , which positions it as a candidate for therapeutic applications. Preliminary findings suggest that it may bind to specific enzymes or receptors involved in nucleic acid synthesis or metabolism, potentially inhibiting their activity and leading to therapeutic effects .
Anticancer Potential
Studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism likely involves the inhibition of pathways critical for cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against hepatocellular carcinoma by inhibiting angiogenesis and tumor growth .
Antiviral Activity
The compound's structural features suggest potential antiviral activity, particularly through mechanisms that disrupt viral replication processes. This aligns with findings from other purine analogs that have shown promise in targeting viral enzymes .
Case Studies
- Cytokine Release Modulation : In vivo studies indicated that administration of related purine derivatives could modulate cytokine release from immune cells, suggesting immunomodulatory properties that may enhance therapeutic efficacy in inflammatory conditions .
- Antimycobacterial Activity : Related purine analogs have been evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the importance of structural modifications in enhancing biological activity, with some derivatives showing significant inhibitory effects on bacterial growth .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(6-Amino-9H-purin-9-yl)-cyclopentanol | C10H13N5O | Similar purine structure; different substituents |
| (1S,2R,4R)-4-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentanol | C11H15N5O | Hydroxymethyl group adds polarity; different activity |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C10H13N5O | Distinct ring structure; diverse therapeutic uses |
Q & A
Q. What is the established synthetic pathway for Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol, and what are the critical parameters for optimizing yield and purity?
The compound is synthesized via a method described by Schaeffer and Weimar, involving condensation of cyclopentanol derivatives with purine precursors under controlled conditions . Key parameters include:
- Reaction temperature : Maintained between 60–80°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with silica gel (eluent: chloroform/methanol mixtures) or recrystallization from ethanol/water ensures stereochemical purity.
- Acid-addition salt formation : Hydrochloric or sulfuric acid is used to stabilize the compound, requiring precise pH control (5.5–6.5) .
Q. How is the anti-inflammatory activity of this compound evaluated in preclinical models, and what are the standard protocols for dose-response analysis?
The carrageenin-induced rat paw edema model is the gold standard:
- Animal model : Royal Hart Wistar rats (80–90 g) fasted overnight, with carrageenin (1% suspension in saline) injected into the plantar tissue .
- Dosing : Oral administration (1.7 mL/50 g body weight) at 5–250 mg/kg, with measurements taken 4–5 hours post-injection.
- Efficacy metric : The C/T ratio (edema in controls/edema in treated) quantifies anti-inflammatory activity. For example, a C/T ratio of 2.74 was observed at 250 mg/kg, comparable to aspirin (2.8) and indomethacin (2.9) .
- Data analysis : Dose-response curves are plotted using logarithmic scales to determine EC50 values.
Q. What analytical techniques are recommended for characterizing the stereochemical purity of This compound?
- X-ray crystallography : Using SHELX software for structure refinement (e.g., SHELXL for small-molecule crystallography) .
- Chiral HPLC : Employing polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
- NMR spectroscopy : 1H/13C NMR (e.g., δH 7.1–8.0 ppm for purine protons) coupled with NOE experiments to confirm trans configuration .
- Diastereomer resolution : Selective salt formation with succinic acid, as described in diastereoisomer separation protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Bioavailability factors : Assess solubility (e.g., using PEG-based formulations ) and first-pass metabolism via liver microsome assays.
- Administration route adjustments : Compare oral (50–250 mg/kg) vs. intravenous (0.05–0.25 mg/mL) dosing to identify absorption limitations .
- Protein binding assays : Use equilibrium dialysis to measure plasma protein interactions, which may reduce free drug availability in vivo.
- Compartmental modeling : Apply PK/PD software (e.g., NONMEM) to reconcile in vitro IC50 values with observed in vivo efficacy.
Q. What strategies exist for modifying the cyclopentanol moiety to enhance target specificity while maintaining anti-inflammatory efficacy?
- Ring substitution : Introduce electron-withdrawing groups (e.g., fluorine at C3/C4) to modulate binding to adenosine receptors .
- Phosphonate conjugation : Attach 5′-phosphonate groups (as in related purine derivatives) to improve membrane permeability and intracellular retention .
- Carbocyclic analogs : Replace cyclopentanol with cyclohexanol to evaluate steric effects on cyclooxygenase inhibition .
- Prodrug design : Synthesize ester derivatives (e.g., cyclopentyl acetate) for sustained release, validated via hydrolysis kinetics in plasma .
Q. What computational methods are suitable for predicting the thermodynamic stability of acid-addition salts of this compound?
- Group contribution methods : Estimate enthalpy (ΔHf) and entropy (ΔS) using the Yoneda and Ruzicka–Domalski approaches for cyclopentanol derivatives .
- DFT calculations : Optimize salt geometries (e.g., hydrochloride vs. sulfate) at the B3LYP/6-31G* level to compare lattice energies.
- Solubility parameter modeling : Use Hansen solubility parameters to predict salt stability in PEG/propylene glycol vehicles .
- Phase diagrams : Construct ternary diagrams (compound/solvent/antisolvent) to identify crystallization conditions for high-purity salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
